tert-butyl N-(3-formyloxolan-3-yl)carbamate
CAS No.: 2170650-09-4
Cat. No.: VC11527402
Molecular Formula: C10H17NO4
Molecular Weight: 215.25 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2170650-09-4 |
---|---|
Molecular Formula | C10H17NO4 |
Molecular Weight | 215.25 g/mol |
IUPAC Name | tert-butyl N-(3-formyloxolan-3-yl)carbamate |
Standard InChI | InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-10(6-12)4-5-14-7-10/h6H,4-5,7H2,1-3H3,(H,11,13) |
Standard InChI Key | AKHMEDNPUJEMNY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1(CCOC1)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
tert-Butyl N-(3-formyloxolan-3-yl)carbamate consists of a five-membered oxolane ring substituted with a formyl group at the 3-position, linked to a Boc-protected amine. The Boc group (tert-butoxycarbonyl) is a widely used protecting group in peptide synthesis and organic chemistry due to its stability under basic conditions and ease of removal under acidic conditions . The oxolane ring introduces stereoelectronic effects that influence reactivity, while the formyl group provides a site for further functionalization, such as condensation or reduction reactions .
Stereochemical Considerations
The 3-formyloxolan-3-yl group introduces two stereocenters at the 3-position of the oxolane ring. In related structures like tert-butyl N-(3-ethynyloxolan-3-yl)carbamate, stereoisomerism is explicitly noted, with distinct cis and trans configurations affecting physical and chemical properties . For the formyl derivative, similar stereochemical complexity is expected, necessitating chiral resolution techniques for enantiopure synthesis .
Synthesis and Manufacturing
Boc Protection Strategies
The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). For example, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate was synthesized using Boc₂O and THF as a solvent . Applying this method to a 3-aminooxolan-3-yl precursor would yield the target compound, though the precursor’s synthesis requires additional steps.
Oxolane Ring Functionalization
Introducing the formyl group at the 3-position of oxolane could involve oxidation of a hydroxymethyl intermediate or formylation via Vilsmeier-Haack reaction. In tert-butyl N-(3-formylcyclobutyl)carbamate, the formyl group is retained during cyclization, suggesting that similar conditions (e.g., Pd-catalyzed carbonyl insertion) might be adaptable to oxolane systems .
Workup and Purification
Post-synthetic workup often involves extraction with organic solvents (e.g., ethyl acetate), followed by chromatography on silica gel. For instance, tert-butyl N-(3-ethynyloxolan-3-yl)carbamate was purified via flash column chromatography , a method likely applicable to the formyl analog.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: The Boc group’s tert-butyl protons typically resonate as a singlet near δ 1.4 ppm . The formyl proton in tert-butyl N-(3-formylcyclobutyl)carbamate appears as a singlet at δ 9.6–9.8 ppm , which would be analogous in the oxolane derivative. Oxolane ring protons are expected between δ 3.5–4.5 ppm .
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¹³C NMR: The carbonyl carbon of the Boc group appears near δ 155 ppm, while the formyl carbon resonates near δ 195 ppm .
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) of tert-butyl carbamates typically shows [M+H]⁺ or [M+Na]⁺ peaks. For example, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate exhibited [M+H]⁺ at m/z 149.1 , suggesting the formyloxolan derivative would have a similar profile adjusted for molecular weight.
Applications in Organic Synthesis
Peptide and Heterocycle Synthesis
The Boc group is a cornerstone in peptide synthesis, protecting amines during coupling reactions. The formyl group in tert-butyl N-(3-formyloxolan-3-yl)carbamate could serve as a handle for cycloaddition reactions (e.g., Huisgen azide-alkyne click chemistry) or reductive amination to generate diverse heterocycles .
Chiral Building Blocks
The stereogenic centers in the oxolane ring make this compound a potential chiral auxiliary. For instance, tert-butyl N-(3-ethynyloxolan-3-yl)carbamate has been used in asymmetric synthesis , and the formyl analog could similarly facilitate enantioselective transformations.
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